molecular formula C23H19ClN2O2 B11278784 2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B11278784
M. Wt: 390.9 g/mol
InChI Key: YKDNPCCXGUWKAV-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and other biological effects .

Preparation Methods

The synthesis of 2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives in good yield using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .

Chemical Reactions Analysis

2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate. Major products formed from these reactions include phenoxy acids and other benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to inhibit various enzymes and receptors, leading to their pharmacological effects. For instance, they can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can be compared with other benzoxazole derivatives, such as those containing different substituents on the benzoxazole ring. Similar compounds include 2-aryl benzoxazole derivatives, which also exhibit a wide range of biological activities . The presence of specific substituents, such as electron-withdrawing groups, can enhance the antimicrobial activity of these compounds .

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H19ClN2O2/c1-3-15-8-10-21-20(12-15)26-23(28-21)16-5-4-6-17(13-16)25-22(27)18-9-7-14(2)11-19(18)24/h4-13H,3H2,1-2H3,(H,25,27)

InChI Key

YKDNPCCXGUWKAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C)Cl

Origin of Product

United States

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